Imidazole trifluoromethanesulfonate
Overview
Description
Imidazole trifluoromethanesulfonate is a chemical compound that belongs to the class of imidazole derivatives. It is characterized by the presence of a trifluoromethanesulfonate group attached to the imidazole ring. This compound is of significant interest due to its unique chemical properties and its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.
Mechanism of Action
Target of Action
Imidazole derivatives have been found to interact with a variety of targets
Mode of Action
Imidazole derivatives are known to exhibit a broad spectrum of biological activities, which can be attributed to the chemical characteristics of their nitrogen atoms .
Biochemical Pathways
Imidazole is a key component in several biochemical pathways. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine . .
Pharmacokinetics
It’s known that imidazole derivatives are soluble in water and other polar solvents , which may influence their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties .
Action Environment
The action, efficacy, and stability of Imidazole trifluoromethanesulfonate can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents may affect its distribution in the body and its interaction with biological targets . .
Biochemical Analysis
Biochemical Properties
Imidazole trifluoromethanesulfonate plays a role in biochemical reactions, particularly in the synthesis of other imidazole derivatives
Cellular Effects
Imidazole derivatives have been shown to exhibit antimicrobial and larvicidal activities
Molecular Mechanism
It is known that imidazole derivatives can inhibit the synthesis of ergosterol, a key component of fungal cell membranes . This suggests that this compound may interact with biomolecules and potentially influence enzyme activity and gene expression.
Metabolic Pathways
Imidazole is a key component of several important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Transport and Distribution
Imidazole derivatives are known to be soluble in water and other polar solvents , which may influence their distribution within biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazole trifluoromethanesulfonate typically involves the reaction of imidazole with trifluoromethanesulfonic anhydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction conditions often include the use of a solvent like dichloromethane or acetonitrile, and the reaction is performed at low temperatures to control the reactivity of the trifluoromethanesulfonic anhydride.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Imidazole trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield imidazole derivatives with various functional groups, while oxidation reactions can produce imidazole N-oxides.
Scientific Research Applications
Imidazole trifluoromethanesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a versatile building block.
Pharmaceuticals: It is employed in the development of pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.
Materials Science: It is used in the preparation of advanced materials, including polymers and catalysts, due to its unique electronic properties.
Biological Research: It is utilized in the study of enzyme mechanisms and protein interactions, given its ability to interact with biological molecules.
Comparison with Similar Compounds
Imidazole: The parent compound, imidazole, shares the core structure but lacks the trifluoromethanesulfonate group.
Trifluoromethanesulfonic Acid: This compound contains the trifluoromethanesulfonate group but lacks the imidazole ring.
Other Imidazole Derivatives: Compounds such as imidazole-4-carboxaldehyde and imidazole-2-thione have different substituents on the imidazole ring.
Uniqueness: Imidazole trifluoromethanesulfonate is unique due to the presence of both the imidazole ring and the trifluoromethanesulfonate group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. Its ability to participate in a wide range of reactions and its utility in diverse fields highlight its significance compared to other similar compounds.
Properties
IUPAC Name |
1H-imidazole;trifluoromethanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.CHF3O3S/c1-2-5-3-4-1;2-1(3,4)8(5,6)7/h1-3H,(H,4,5);(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJFONBBNLVENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN1.C(F)(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431575 | |
Record name | Imidazole trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29727-06-8 | |
Record name | Imidazole trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80431575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazol-3-ium Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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